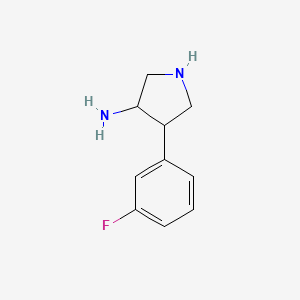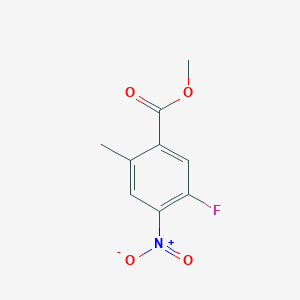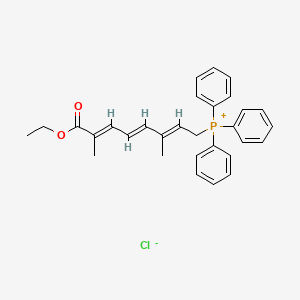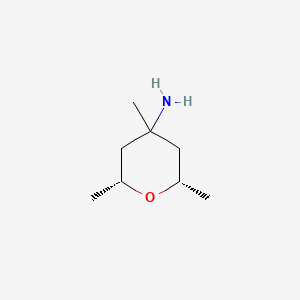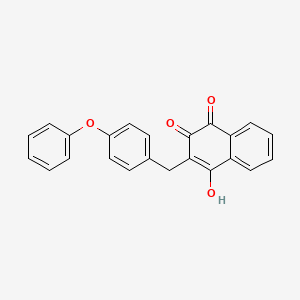
4-Hydroxy-3-(4-phenoxybenzyl)naphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-(4-phenoxybenzyl)naphthalene-1,2-dione is a synthetic organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . This compound is characterized by the presence of a hydroxy group, a phenoxybenzyl group, and a naphthalene-1,2-dione core, which contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(4-phenoxybenzyl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxynaphthalene-1,4-dione with aromatic aldehydes and phenols under acidic or basic conditions . The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction mixture is then subjected to purification techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
4-Hydroxy-3-(4-phenoxybenzyl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The naphthoquinone core can be reduced to naphthohydroquinone.
Substitution: The phenoxybenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthohydroquinones.
Substitution: Formation of substituted naphthoquinones with various functional groups.
科学的研究の応用
4-Hydroxy-3-(4-phenoxybenzyl)naphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial and antitumor activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of dyes and pigments due to its chromophoric properties
作用機序
The mechanism of action of 4-Hydroxy-3-(4-phenoxybenzyl)naphthalene-1,2-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The compound also targets specific enzymes and proteins involved in cell signaling pathways, contributing to its antimicrobial and antitumor effects .
類似化合物との比較
Similar Compounds
- Lawsone (2-hydroxy-1,4-naphthoquinone)
- Juglone (5-hydroxy-1,4-naphthoquinone)
- Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone)
Uniqueness
4-Hydroxy-3-(4-phenoxybenzyl)naphthalene-1,2-dione is unique due to the presence of the phenoxybenzyl group, which enhances its lipophilicity and allows for better interaction with biological membranes. This structural feature distinguishes it from other naphthoquinones and contributes to its distinct biological activities .
特性
CAS番号 |
18100-23-7 |
|---|---|
分子式 |
C23H16O4 |
分子量 |
356.4 g/mol |
IUPAC名 |
4-hydroxy-3-[(4-phenoxyphenyl)methyl]naphthalene-1,2-dione |
InChI |
InChI=1S/C23H16O4/c24-21-18-8-4-5-9-19(18)22(25)23(26)20(21)14-15-10-12-17(13-11-15)27-16-6-2-1-3-7-16/h1-13,24H,14H2 |
InChIキー |
ZMXWOXDCBVZFFP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC3=C(C4=CC=CC=C4C(=O)C3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13157856.png)
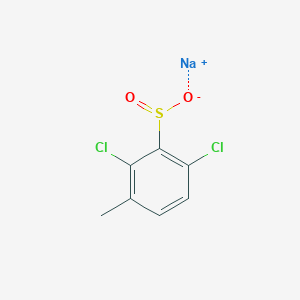
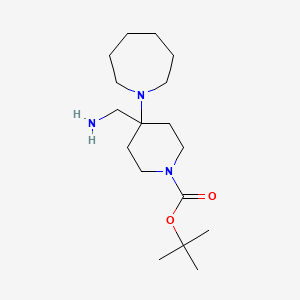


![N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13157891.png)
